molecular formula C18H25N7O2 B5591173 2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine

2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine

Cat. No.: B5591173
M. Wt: 371.4 g/mol
InChI Key: MXFNPJIKZJYIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C18H25N7O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.20697307 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Relationships and Derivatives Synthesis

A considerable amount of research has been conducted on the synthesis and structural modification of compounds related to 2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine. These studies have explored various derivatives and analogs, aiming to understand their structural relationships and potential applications in medicinal chemistry. For example, research on azetidine, pyrrolidine, and piperidine derivatives has identified compounds useful as alpha-subtype selective 5-HT-1D receptor agonists, potentially offering new avenues for migraine treatment with fewer side effects (Habernickel, 2001).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of derivatives related to the compound of interest. Novel heterocyclic compounds derived from visnaginone and khellinone, for example, have demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, suggesting potential as therapeutic agents (Abu‐Hashem et al., 2020). Furthermore, derivatives such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have shown antiproliferative activity against human cancer cell lines, indicating potential utility in cancer treatment (Mallesha et al., 2012).

Synthetic Methodologies and Chemical Properties

The exploration of synthetic methodologies and chemical properties related to this compound has also been a focus. Studies have detailed solvent-free heterocyclic synthesis approaches, contributing to the development of more efficient and environmentally friendly synthetic routes for related compounds (Martins et al., 2009). Additionally, research into the synthesis and antimicrobial activity of dithiocarbamate derivatives bearing thiazole/benzothiazole rings has expanded the understanding of the compound's chemical properties and potential biological applications (Yurttaş et al., 2016).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Properties

IUPAC Name

1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2/c1-14-21-17(27-22-14)15-5-2-3-8-25(15)16(26)13-23-9-11-24(12-10-23)18-19-6-4-7-20-18/h4,6-7,15H,2-3,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFNPJIKZJYIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2C(=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.